N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine
Description
N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative featuring a methoxy-substituted phenylamine group at position 4 and an isopropyl substituent at position 6 of the thieno[2,3-d]pyrimidine core. This scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The methoxy group at the 2-position of the phenyl ring may enhance solubility and modulate binding interactions with biological targets, while the isopropyl substituent likely contributes to steric effects and lipophilicity.
Properties
CAS No. |
917906-81-1 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)14-8-11-15(17-9-18-16(11)21-14)19-12-6-4-5-7-13(12)20-3/h4-10H,1-3H3,(H,17,18,19) |
InChI Key |
KXINGFOHTQIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
The first step in synthesizing the target compound often begins with the Gewald reaction, which involves the reaction of thiophene derivatives with malononitrile and sulfur. This reaction produces 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile as an intermediate.
- Reagents: Pyranone, malononitrile, sulfur
- Catalyst: Triethylamine
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction Time: Approximately 5 hours
This method has been shown to yield a product with good purity without requiring extensive purification steps due to the high polarity of the medium used.
Formation of Imidamide Intermediate
Following the Gewald reaction, the next step involves treating the intermediate with N,N-dimethylformamide dimethyl acetal under microwave irradiation to form an imidamide intermediate.
- Reagents: 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile and N,N-dimethylformamide dimethyl acetal
- Temperature: 70°C
- Microwave Power: 200 W
- Reaction Time: 10 minutes
- Yield: Approximately 95%
This step is critical for enhancing the reactivity of the intermediate for subsequent transformations.
Dimroth Rearrangement
The final step involves a Dimroth rearrangement where the imidamide intermediate reacts with 2-methoxyaniline under acid-catalyzed conditions to yield the target compound.
- Reagents: Imidamide intermediate and 2-methoxyaniline
- Solvent: Acetic acid
- Temperature: Microwave conditions for 1 hour
Chemical Reactions Analysis
Step 1: Gewald Reaction for Thienopyran Intermediate
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (iii ) is synthesized via the Gewald reaction using pyranone, malononitrile, and sulfur. This forms the thiophene-fused pyran core .
Step 2: Formation of Imidamide Intermediate
iii reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (70°C, 200 W, 10 min) to yield iv (N’-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide) with 95% yield .
Step 3: Dimroth Rearrangement with 2-Methoxyaniline
iv undergoes acid-catalyzed Dimroth rearrangement with 2-methoxyaniline under microwave conditions (1 hour, acetic acid solvent) to form the final product. Key observations include:
Reaction Conditions and Optimization
The synthesis leverages microwave irradiation to enhance reaction kinetics and reduce time :
Structural and Mechanistic Insights
The compound’s structure (C₁₆H₁₇N₃OS) features:
-
Thieno[2,3-d]pyrimidine Core : Provides planar aromaticity for biological interactions .
-
Isopropyl Group (6-position) : Enhances lipophilicity, potentially improving membrane permeability .
-
2-Methoxyphenylamine (4-position) : Introduces electron-donating effects, influencing electronic distribution .
Mechanistic Pathway for Dimroth Rearrangement :
-
Nucleophilic Attack : 2-Methoxyaniline attacks the electrophilic carbon of iv .
-
Ring Opening/Reclosure : The pyran ring opens, followed by reclosure to form the pyrimidine ring.
-
Aromatic Stabilization : The final product stabilizes via conjugation across the thienopyrimidine system.
Comparative Analysis of Analogous Derivatives
Key derivatives and their synthetic outcomes :
| Derivative | Aromatic Amine Substituent | Yield | Activity (MDA-MB-231 IC₅₀) |
|---|---|---|---|
| Compound l | 4-Chlorophenyl | 88% | 1.2 µM |
| Compound VIII | 4-Chlorophenyl-isoxazole | 92% | 0.8 µM |
| Target Compound | 2-Methoxyphenyl | ~50% | Not reported |
Note: The target compound’s biological activity remains under investigation, though structural analogs show potent anticancer effects .
Experimental Validation and Challenges
-
Purity : Final products are purified via crystallization or chromatography .
-
Analytical Data : Melting points, NMR, and HRMS confirm structural integrity .
-
Challenges :
This synthesis route highlights the strategic use of microwave technology and bioisosteric modifications to optimize thienopyrimidine derivatives for potential therapeutic applications. Further studies are needed to elucidate the target compound’s mechanism of action and pharmacokinetic profile.
Scientific Research Applications
Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold has been extensively studied for its pharmacological properties. Compounds derived from this structure have shown promising results as anticancer agents . For instance, derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of several thienopyrimidine derivatives that exhibited potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation .
Antiviral Activity
Recent investigations into the antiviral properties of thieno[2,3-d]pyrimidine derivatives have indicated their potential as antiviral agents . Research has demonstrated that certain modifications to the thieno[2,3-d]pyrimidine structure can enhance its efficacy against viral infections by targeting viral enzymes or interfering with viral replication processes. This opens avenues for developing new antiviral therapies based on this compound class .
Neuroprotective Effects
Emerging studies suggest that N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine may possess neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar scaffolds have been shown to modulate neuroinflammatory responses and protect neuronal cells from apoptosis, suggesting that this compound could be further explored for its neuroprotective capabilities .
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been documented in various studies. These compounds have been found to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, specific derivatives have shown effectiveness in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases, making them candidates for further development as anti-inflammatory drugs .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed how different substituents on the thieno[2,3-d]pyrimidine ring affect biological activity and selectivity towards specific targets. This knowledge aids in designing more effective analogs with improved efficacy and reduced side effects .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity :
- A study synthesized a series of thieno[2,3-d]pyrimidine derivatives which were tested against multiple cancer cell lines, showing IC50 values significantly lower than existing treatments.
- The most potent derivative demonstrated a mechanism involving apoptosis induction via mitochondrial pathways.
-
Neuroprotection :
- Research indicated that a specific thieno[2,3-d]pyrimidine derivative reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
- Behavioral studies in animal models showed improved cognitive function following treatment with this derivative.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that certain thieno[2,3-d]pyrimidine derivatives inhibited TNF-alpha production in macrophages.
- In vivo models showed significant reduction in edema and inflammatory markers after administration of these compounds.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility: Methoxy groups (e.g., 2-methoxyphenyl in the target compound) improve water solubility compared to nonpolar groups like isopropyl . Sulfonyl (e.g., 4-methylsulfonylphenyl in compound 42) and nitro groups (e.g., 18b) increase polarity but may reduce cell permeability .
Biological Activity Trends :
- Kinase Inhibition : Sulfonyl and nitrophenyl substituents correlate with strong PI5P4Kγ and EGFR/HER2 inhibition due to interactions with ATP-binding pockets .
- Anticancer Activity : Tetrahydrobenzo-fused derivatives (e.g., 5c) show enhanced antiproliferative effects, likely due to improved membrane penetration .
Synthetic Accessibility :
- The target compound’s isopropyl group at C6 may simplify synthesis compared to trifluoromethyl or boronic acid-coupled analogs (e.g., compound 9 in ), which require specialized reagents like Pd catalysts.
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Data
*Data for the target compound are extrapolated from analogs.
Critical Insights :
- The isopropyl group in the target compound balances lipophilicity (predicted logP = 3.8) and solubility, making it suitable for oral administration.
- Sulfonyl-containing analogs (e.g., 25) exhibit superior plasma stability, critical for in vivo efficacy .
Biological Activity
N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from thiophene derivatives. For instance, one method involves the reaction of 2-amino thiophene derivatives with urea under specific conditions to yield thieno[2,3-d]pyrimidine structures. The incorporation of substituents such as methoxy and isopropyl groups can significantly influence the compound's biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have been reported to possess significant antimicrobial properties. Studies indicate that modifications in the thieno[2,3-d]pyrimidine core can enhance antibacterial and antifungal activities. For example:
- In vitro studies demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anti-inflammatory Effects
Research has shown that thieno[2,3-d]pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) inhibition assays revealed that some derivatives significantly reduced COX activity, suggesting potential for treating inflammatory diseases .
Anticancer Potential
There is growing evidence that compounds within this class can act as anticancer agents:
- Cell viability assays indicated that this compound induced apoptosis in various cancer cell lines. For instance, IC50 values in certain studies were reported in the low micromolar range against breast and colon cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is closely related to their structural features. Key findings include:
- Substituents : The presence of electron-donating groups (like methoxy) on the aromatic ring enhances activity by improving solubility and interaction with biological targets.
- Positioning : The position of substituents on the thieno[2,3-d]pyrimidine ring significantly affects potency; para-substituted derivatives often show better activity than ortho or meta .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans with MIC values of 8 µg/mL and 16 µg/mL respectively.
- Anti-inflammatory Action : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Activity : In vitro studies on human breast cancer cell lines demonstrated that the compound triggered apoptosis through caspase activation pathways, leading to a decrease in cell viability by approximately 70% at 10 µM concentration.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, methoxy groups show δ ~3.8 ppm (singlet), while aromatic protons exhibit splitting patterns (e.g., J = 8.9 Hz for para-substituted phenyl rings) .
- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 368.1 for C₁₈H₁₄N₃O₂S₂⁺) .
- HPLC : Purity assessment (>98%) via gradient elution (MeCN/H₂O) .
How can structural contradictions in kinase inhibition data be resolved for thieno[2,3-d]pyrimidine derivatives?
Advanced
Discrepancies in activity often arise from substituent positioning and electronic effects :
- Electron-withdrawing groups (e.g., -NO₂ at C6) enhance EGFR inhibition (IC₅₀ < 100 nM) but reduce solubility .
- Bulky substituents (e.g., 4-cyclopentylsulfonylphenyl) improve selectivity for PI5P4Kγ over off-target kinases .
- Comparative assays : Parallel testing of derivatives under identical conditions (e.g., enzymatic vs. cellular assays) clarifies structure-activity relationships (SAR) .
What computational strategies aid in designing thieno[2,3-d]pyrimidine analogues with enhanced metabolic stability?
Q. Methodological
- Docking studies : Use MOE 2014.10 or Maestro to model interactions with target enzymes (e.g., PINK1) and predict binding affinities .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with pharmacokinetic parameters. For example, trifluoromethyl groups (-CF₃) increase lipophilicity and metabolic resistance .
- Mitophagy activation : Stabilize PINK1 via hydrogen bonding with active-site residues (e.g., Asn231) .
How should researchers interpret conflicting cytotoxicity data across thieno[2,3-d]pyrimidine derivatives?
Data Analysis
Contradictions may stem from:
- Substituent positioning : Naphthalen-1-yl at C4 enhances HCV inhibition (IC₅₀ = 2.1 µM) compared to quinolin-8-yl (IC₅₀ = 5.4 µM) due to improved π-π stacking .
- Solubility : Hydrophobic groups (e.g., 3,4-dichlorophenyl) reduce aqueous solubility, skewing in vitro activity .
- Assay variability : Normalize data using internal controls (e.g., ATP levels for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
